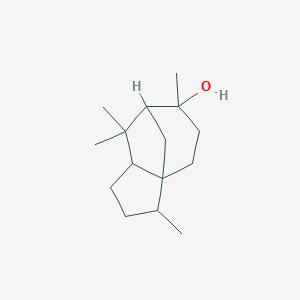

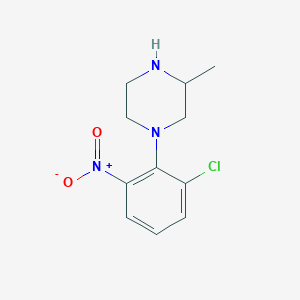

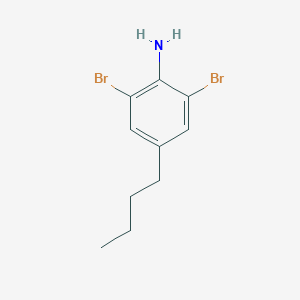

吡啶-2-基甲基-(四氢呋喃-2-基甲基)-胺

货号 B187823

CAS 编号:

202199-02-8

分子量: 192.26 g/mol

InChI 键: LZSTUWDAHPXEHR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves a transition metal-free synthesis of β- (pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .Chemical Reactions Analysis

The chemical reactions involving this compound seem to involve base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C (sp3)–C (sp3) bonds . This leads to the formation of β- (pyridin-2-yl)-methyl ketones .科学研究应用

1. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

- Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .

- Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .

- Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

2. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

- Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .

- Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .

- Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

3. Tetracyclic Spirooxindole Blockers of hNaV1.7

- Summary of Application : This research investigates the use of tetracyclic spirooxindoles as blockers of hNaV1.7, a voltage-gated sodium channel subtype involved in pain conditions .

- Methods of Application : The study involves the synthesis of tetracyclic spirooxindoles and their testing as blockers of hNaV1.7. The compounds were evaluated for their in vitro potency, bioavailability, solubility, and stability .

- Results or Outcomes : The research led to the discovery of a potent hNaV1.7 blocker with improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .

4. Base-Promoted C-Alkylation of (Pyridin-2-yl)-Methyl Alcohols with Ketones

- Summary of Application : This research presents a transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy .

- Methods of Application : The method involves the use of base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds .

- Results or Outcomes : This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .

5. Ethylene Oligomerization Studies of Chelating (Imino)Phenol Metal Complexes

- Summary of Application : This study investigates the ethylene oligomerization capabilities of chelating (imino)phenol metal complexes .

- Methods of Application : The metal complexes were synthesized in good yields and characterized using various spectroscopic techniques. The complexes were then activated with the EtAlCl2 co-catalyst to produce active catalysts in the ethylene oligomerization reactions .

- Results or Outcomes : The catalytic activities and product distribution were largely controlled by the nature of the ligand and the metal atom. The stability and magnitude of the charge of the metal atom appear to drive the overall catalytic activities of the complexes .

属性

IUPAC Name |

1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSTUWDAHPXEHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389942 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

202199-02-8 |

Source

|

| Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine

500210-07-1

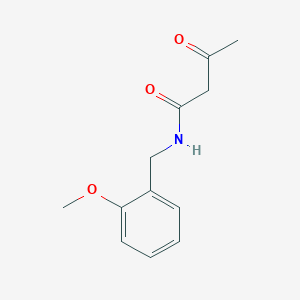

N-(2-methoxybenzyl)-3-oxobutanamide

331713-77-0

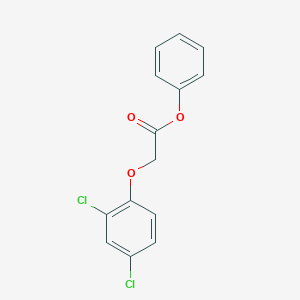

![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

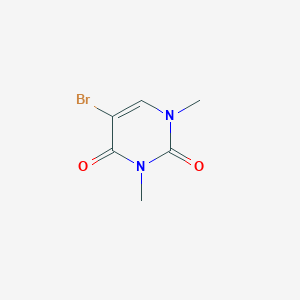

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)